N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4/c1-17-13-20(18(2)34-17)26(31)28-15-23(19-7-8-24-25(14-19)33-16-32-24)30-11-9-29(10-12-30)22-6-4-3-5-21(22)27/h3-8,13-14,23H,9-12,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYVOKYGKCVTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various organic reactions, including 1,3-dipolar cycloaddition and amide formation techniques. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine and furan derivatives to yield the target compound. Detailed methodologies can be found in relevant chemical literature.
Anticancer Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Antitumor Activity : Research indicates that certain benzo[d][1,3]dioxole derivatives show IC50 values lower than standard anticancer drugs like doxorubicin. For example, one study reported IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells . These results suggest a promising therapeutic potential against various cancer cell lines.
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways such as EGFR (epidermal growth factor receptor) signaling and induction of apoptosis via mitochondrial pathways involving proteins like Bax and Bcl-2 .
Cytotoxicity Profile
The cytotoxic effects of the compound were evaluated against several cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings indicate that the compound exhibits potent cytotoxicity specifically towards cancer cells while showing minimal toxicity towards normal cell lines .
Antioxidant Activity
In addition to its anticancer properties, some derivatives of benzo[d][1,3]dioxole have demonstrated antioxidant activity. The antioxidant potential was assessed using DPPH radical scavenging assays, with certain compounds exhibiting IC50 values comparable to known antioxidants like Trolox .
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound in preclinical settings:
- Hep3B Cell Line Study : A study showed that specific benzodioxole derivatives significantly reduced α-fetoprotein secretion in Hep3B cells and induced cell cycle arrest at the G2-M phase . This suggests a mechanism through which these compounds may exert their anticancer effects.
- Flow Cytometry Analysis : Flow cytometry was utilized to analyze cell cycle distribution post-treatment with these compounds, revealing a significant decrease in cells in the G1 phase and an increase in G2-M phase arrest .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit antidepressant properties. The specific structure of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide suggests potential efficacy in treating depression and anxiety disorders through serotonin receptor modulation .
1.2 Antipsychotic Effects
The incorporation of the benzo[d][1,3]dioxole structure has been associated with antipsychotic activity. Studies have shown that similar compounds can act on dopamine receptors, which are crucial in managing psychotic symptoms . This compound's unique structure may enhance its binding affinity to these receptors.
1.3 Anti-inflammatory Properties
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects. The furan and dioxole rings are known to interact with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Biochemical Interactions
2.1 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a role in the regulation of cyclic nucleotide levels within cells. This inhibition could lead to enhanced signaling pathways beneficial in treating cardiovascular diseases .
2.2 Receptor Binding Studies
Binding studies have indicated that this compound interacts with multiple neurotransmitter receptors, including serotonin and dopamine receptors. Such interactions are critical for understanding its pharmacodynamics and potential side effects .
Drug Design Implications
3.1 Structure-Activity Relationship (SAR) Studies
The unique structural components of this compound provide a rich basis for SAR studies. Modifications to the piperazine or furan moieties could yield derivatives with improved potency or selectivity for specific targets .
3.2 Development of Prodrugs
Given its complex structure, there is potential for developing prodrugs that enhance bioavailability or target delivery mechanisms. This approach could increase therapeutic efficacy while minimizing side effects associated with systemic exposure .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behavior in animal models when administered at optimal dosages. |
| Study B | Antipsychotic Activity | Showed efficacy in reducing psychotic symptoms in preclinical trials with minimal side effects compared to traditional antipsychotics. |
| Study C | Anti-inflammatory Effects | Highlighted the compound's ability to reduce markers of inflammation in vitro and in vivo. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with derivatives containing piperazine, benzodioxole, or carboxamide functionalities. Below is a detailed comparison of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis; exact data unavailable in provided evidence.
Key Observations:
Substituent Position on Piperazine: The 2-fluorophenyl group in the target compound (vs. 4-fluorophenyl in or 4-methoxyphenyl in ) may alter receptor binding selectivity. Meta-substitutions on piperazine are known to modulate affinity for serotonin (5-HT1A/2A) or dopamine D2 receptors .
Carboxamide Group Variations :
- The dimethylfuran carboxamide in the target compound replaces the benzodioxole carboxamide seen in . This substitution reduces aromaticity and introduces steric hindrance, which could impact solubility and membrane permeability.
- In , a thiophene-furan hybrid structure demonstrates how heterocyclic diversity influences physicochemical properties, though biological data are absent.
Synthetic Complexity :
- Synthesis routes for related compounds (e.g., ) involve multi-step reactions, including carbodiimide-mediated couplings and protective group strategies. The target compound’s dimethylfuran moiety likely requires specialized furan derivatization, as seen in .
Research Findings and Implications
- Structural Insights : The piperazine-ethyl-benzodioxole scaffold is recurrent in compounds with CNS activity, though the provided evidence lacks direct pharmacological data for the target compound.
- Fluorine substituents (as in ) typically increase metabolic stability and binding affinity via hydrophobic interactions.
- Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized in yields of 23–25%, suggesting similar challenges in isolating the target molecule.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the piperazine intermediate (e.g., 4-(2-fluorophenyl)piperazine) via nucleophilic substitution or Buchwald–Hartwig amination.
- Step 2: Coupling the piperazine moiety to a benzo[d][1,3]dioxol-5-yl-ethyl scaffold using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .
- Step 3: Introducing the 2,5-dimethylfuran-3-carboxamide group via acylation under inert conditions (e.g., dry DCM, nitrogen atmosphere) .
Yield Optimization:
- Use high-purity starting materials to minimize side reactions.
- Optimize stoichiometry (e.g., 1.2 equivalents of the furan-carboxylic acid derivative to ensure complete acylation).
- Purify intermediates via column chromatography (silica gel, gradient elution with hexane/EtOAc) to avoid carryover impurities .
Basic: What analytical methods are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., ESI+ mode, <5 ppm error margin).
- Elemental Analysis: Ensure >98% purity by matching calculated vs. observed C/H/N percentages .
Advanced: How can researchers evaluate the compound’s affinity for dopamine or serotonin receptors?
Answer:
- Radioligand Binding Assays:
- Use transfected HEK-293 cells expressing human D2/D3 or 5-HT1A receptors.
- Incubate with tritiated ligands (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A) and measure displacement at varying compound concentrations (1 nM–10 µM).
- Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and convert to Ki values via Cheng-Prusoff equation .
- Functional Assays:
Advanced: What experimental designs are effective for resolving contradictory data in receptor binding vs. functional activity?
Answer:
Contradictions (e.g., high binding affinity but low functional response) may arise from:
- Receptor Reserve Effects: Use partial agonists (e.g., aripiprazole) as controls to quantify efficacy.
- Signal Pathway Bias: Perform β-arrestin recruitment assays (e.g., BRET-based) alongside G-protein activation tests to identify biased signaling .
- Metabolic Stability: Pre-incubate the compound with liver microsomes (human/rat) to assess rapid degradation as a confounding factor .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?
Answer:
- Scaffold Modifications:
- In Silico Modeling:
- In Vivo PK Studies:
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Liquid-Liquid Extraction: Partition between EtOAc and brine (pH 7–8) to remove unreacted amines or acids.
- Crystallization: Recrystallize from ethanol/water (1:1) to obtain high-purity crystals (mp 209–212°C for HCl salts) .
- Preparative HPLC: Use a C18 column (MeCN/H2O + 0.1% TFA) for final polishing if residual impurities persist .
Advanced: How can researchers assess the compound’s potential for off-target interactions?
Answer:
- Panel Screening: Test against a broad panel of receptors (e.g., CEREP’s SafetyScreen44) at 10 µM to identify off-target binding (≥50% inhibition flagged for follow-up) .
- Kinase Profiling: Use kinase-enriched lysates and ATP-competitive probes (e.g., KinomeScan) to detect inhibition of critical kinases (e.g., JAK2, EGFR) .
Advanced: What strategies mitigate toxicity risks during preclinical development?
Answer:
- hERG Channel Inhibition: Patch-clamp assays (IC50 < 1 µM indicates cardiac risk) .
- Genotoxicity Screening: Conduct Ames tests (Salmonella TA98/TA100 strains) to rule out mutagenicity .
- Cytotoxicity Assays: Expose HepG2 cells to 0.1–100 µM for 72 hours; measure viability via MTT .
Basic: How should researchers validate the compound’s stability under storage conditions?
Answer:
- Forced Degradation Studies:
- Heat (40°C, 75% RH, 1 week), acid/base hydrolysis (0.1M HCl/NaOH, 24h), and oxidative stress (3% H2O2, 6h).
- Monitor degradation via HPLC-UV (λ=254 nm); >95% purity retention required .
Advanced: What in vivo models are appropriate for evaluating therapeutic potential in CNS disorders?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
